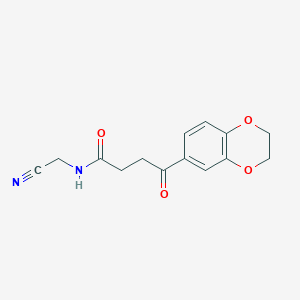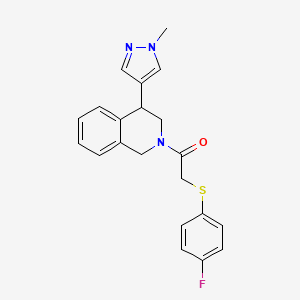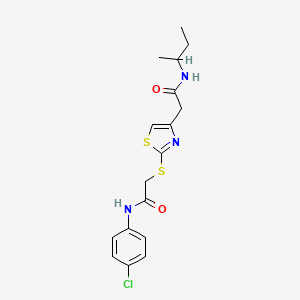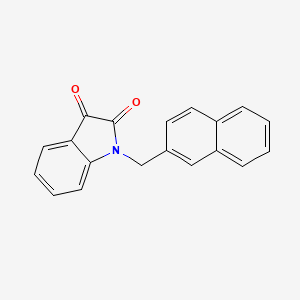![molecular formula C21H20N4O3 B2427676 1-{[3-(2-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-3-プロピル-1,2,3,4-テトラヒドロキナゾリン-2,4-ジオン CAS No. 2319877-66-0](/img/structure/B2427676.png)
1-{[3-(2-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]メチル}-3-プロピル-1,2,3,4-テトラヒドロキナゾリン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound known for its diverse applications in chemistry and medicinal research. This compound features an oxadiazole ring, a common motif in various bioactive molecules, which is coupled with a tetrahydroquinazoline core, adding to its structural complexity.
科学的研究の応用
Chemistry
Drug design: : Used as a scaffold in medicinal chemistry for developing new pharmaceuticals.
Catalysis: : As a ligand in catalytic processes.
Biology and Medicine
Antimicrobial agents: : Due to the presence of the oxadiazole ring, which is known for its bioactivity.
Cancer research: : Exploring its potential as an anticancer agent.
Industry
Polymer science: : Incorporated into polymers to enhance their properties.
Material science: : Used in the synthesis of new materials with specific electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction process. Here is a general outline:
Formation of the oxadiazole ring: : The initial step often includes the preparation of the 1,2,4-oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.
Attachment of the 2-Methylphenyl group: : The phenyl group is introduced via a substitution reaction, often involving electrophilic aromatic substitution.
Formation of the tetrahydroquinazoline: : This involves the cyclization of a precursor amine with an isocyanate or similar reagent.
Final assembly: : Coupling of the previously formed subunits under specific conditions to form the desired compound.
Industrial Production Methods
Industrial synthesis of such complex molecules can involve:
Continuous flow synthesis: : Enhancing the efficiency and scalability of the reaction.
Catalytic processes: : Using metal catalysts to improve yields and selectivity.
High-throughput screening: : To optimize reaction conditions rapidly.
化学反応の分析
Types of Reactions
Oxidation: : It may undergo oxidation reactions, particularly at the oxadiazole ring or the alkyl side chains.
Reduction: : The compound can be reduced at various sites, including the aromatic rings and the oxadiazole moiety.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, primarily involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Such as KMnO4 or H2O2 for oxidation reactions.
Reducing agents: : Like NaBH4 or LiAlH4 for reductions.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidized derivatives: : Formation of carboxyl or hydroxyl groups.
Reduced derivatives: : Reduction to amines or alcohols.
Substituted products: : New functional groups replacing hydrogen atoms on the aromatic rings.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The oxadiazole ring may bind to active sites, while the tetrahydroquinazoline moiety could influence the compound's overall binding affinity and selectivity. Pathways involved often include inhibition of specific enzymatic activities or modulation of receptor functions.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole derivatives: : Such as furazan.
Quinazoline derivatives: : Including dihydroquinazoline compounds.
Benzoxadiazoles: : Related in structure to the oxadiazole ring system.
Uniqueness
Structural diversity: : The combination of oxadiazole and tetrahydroquinazoline frameworks is relatively unique.
Bioactivity: : Exhibits a unique profile of biological activities compared to other similar compounds.
Synthetic accessibility: : While complex, its synthesis is more straightforward compared to some other bioactive molecules.
This compound’s structure and properties pave the way for its applications in various scientific fields. Enjoy exploring the chemistry!
特性
IUPAC Name |
1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N4O3/c1-3-12-24-20(26)16-10-6-7-11-17(16)25(21(24)27)13-18-22-19(23-28-18)15-9-5-4-8-14(15)2/h4-11,16H,3,12-13H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWZHZHFHDQELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2427598.png)
![N-[4-(Aminomethyl)oxan-4-yl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2427599.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427600.png)
![1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2427601.png)


![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2427606.png)


![6-Methyl-3-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B2427611.png)
![8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2427612.png)
![3-{[1-(Thiophen-3-yl)cyclopropyl]methyl}-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427615.png)

